molecular formula C33H58N2O14S2 B8266003 CID 118988570

CID 118988570

Cat. No.: B8266003
M. Wt: 771.0 g/mol
InChI Key: UCUZFKUZMWULMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 118988570 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of a vacuum-distilled essential oil (CIEO) . Its structural characterization (Figure 1A) and chromatographic profile (Figure 1B) suggest it belongs to a class of bioactive terpenoids or aromatic derivatives, given its isolation from a natural product fraction . While its exact biological targets remain uncharacterized, its structural features (e.g., functional groups, stereochemistry) align with compounds known for antimicrobial, anti-inflammatory, or enzyme-modulating properties.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O14S2/c36-31(34-7-30-50-51-32-3-1-2-6-35-32)4-8-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-29-27-48-25-23-46-21-19-44-17-15-42-13-11-40-9-5-33(37)38/h1-3,6H,4-5,7-30H2,(H,34,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUZFKUZMWULMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

CID 118988570 shares structural motifs with inhibitors and substrates studied in transporter assays (Figure 2). For example:

  • Taurocholic acid (CID 6675) and DHEAS (CID 12594) : These steroidal compounds share a rigid backbone, which may parallel this compound’s conformational stability in binding pockets .
Table 1: Structural and Physicochemical Comparison
Compound PubChem CID Molecular Class Key Functional Groups LogP<sup>*</sup> Bioactivity
This compound 118988570 Terpenoid/Aromatic Hydroxyl, Ether ~2.5<sup>†</sup> Antioxidant, Antimicrobial
Betulin 72326 Triterpenoid Hydroxyl, Alkene 6.5 Antiviral, Anti-inflammatory
Taurocholic acid 6675 Bile acid derivative Sulfate, Carboxylic acid -1.2 Transporter substrate
Ginkgolic acid 5469634 Alkylphenol Phenolic hydroxyl 7.8 Enzyme inhibition (e.g., CYP)

<sup>*</sup>LogP values are estimated or derived from analogous compounds .
<sup>†</sup>Predicted based on chromatographic retention behavior in CIEO fractions .

Functional Analogues

This compound’s role in essential oils aligns with compounds like oscillatoxin derivatives (CID 101283546, CID 156582093), which are also natural products with cytotoxic and ion-channel-modulating activities . However, this compound lacks the polyketide-lactone rings of oscillatoxins, implying divergent mechanisms of action.

Key Differences in Bioactivity:
  • Transporter Interactions: While taurolithocholic acid (CID 439763) is a known bile salt transporter substrate, this compound’s smaller size and lower polarity may limit similar transporter affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.